2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol is a heterocyclic compound that contains both bromine and iodine atoms. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate iodinated reagent under controlled conditions. One common method involves the use of 3-iodopropanol as a starting material, which reacts with 4-bromo-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or methoxy derivatives, while oxidation can produce the corresponding ketone or aldehyde .
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and iodine atoms can form halogen bonds with target molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and influence biological processes .
Comparison with Similar Compounds
2-(4-bromo-1H-pyrazol-1-yl)-3-iodopropan-1-ol can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: This compound lacks the iodopropanol moiety and has different reactivity and applications.
3-iodopropanol: This compound lacks the pyrazole ring and has different chemical properties and uses.
2-(4-bromo-1H-pyrazol-1-yl)aniline: This compound has an aniline group instead of the iodopropanol moiety and exhibits different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, iodine, and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8BrIN2O |
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Molecular Weight |
330.95 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-iodopropan-1-ol |
InChI |
InChI=1S/C6H8BrIN2O/c7-5-2-9-10(3-5)6(1-8)4-11/h2-3,6,11H,1,4H2 |
InChI Key |
ZNMUWBNJWMDQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(CO)CI)Br |
Origin of Product |
United States |
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